molecular formula C12H19NO4 B1382085 (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 918411-46-8

(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1382085
CAS No.: 918411-46-8
M. Wt: 241.28 g/mol
InChI Key: XRDRXGVDCVQVPV-DJLDLDEBSA-N
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Description

Molecular Identity and Nomenclature

(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a stereochemically defined azabicyclic compound with a molecular formula of $$ \text{C}{12}\text{H}{19}\text{NO}_{4} $$ and a molecular weight of 241.29 g/mol. Its IUPAC name reflects its bicyclo[2.2.1]heptane core, where the nitrogen atom occupies position 7, and the tert-butoxycarbonyl (Boc) and carboxylic acid groups are attached to positions 7 and 2, respectively. The compound is identified by multiple CAS Registry Numbers, including 918411-46-8 (enantiopure form) and 711082-67-6 (racemic mixture).

Key identifiers include:

Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{19}\text{NO}_{4} $$
SMILES $$ \text{CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O} $$
InChIKey XRDRXGVDCVQVPV-VGMNWLOBSA-N

Historical Context and Discovery

The synthesis of azabicyclo[2.2.1]heptane derivatives gained traction in the late 20th century due to their structural resemblance to bioactive alkaloids and utility in drug discovery. The Boc-protected variant emerged as a critical intermediate in peptide synthesis, enabling stereochemical control during nucleophilic substitutions. Early methodologies relied on Diels-Alder reactions of cyclopentadiene with ethylene derivatives, but enantioselective routes using chiral auxiliaries like tert-butyl sulfinamide later improved access to stereopure forms. For instance, Altenbach et al. (1991) demonstrated the use of photoelectron spectroscopy to analyze electronic properties of related 7-azanorbornane systems.

Structural Classification within Azabicyclic Systems

This compound belongs to the 7-azabicyclo[2.2.1]heptane family, a subclass of norbornane analogs where a nitrogen atom replaces one bridgehead carbon. The bicyclic framework imposes significant ring strain, enhancing reactivity in ring-opening metathesis polymerizations (ROMP) and nucleophilic substitutions. The Boc group ($$ \text{C}(\text{CH}{3}){3}\text{OCO} $$) acts as a steric shield, stabilizing the amine during synthetic transformations. Structurally, it differs from 2-oxa-5-azabicyclo[2.2.1]heptanes by the absence of an oxygen atom in the bridge, which alters electronic and steric profiles.

Stereochemical Configurations and Isomeric Forms

The (1S,2S,4R) configuration is critical for its biological interactions and synthetic applications. Stereoisomerism arises from the bicyclic system’s three chiral centers (C1, C2, C4). For example:

  • rac-(1S,2R,4R) and rac-(1S,2S,4R) diastereomers exhibit distinct physicochemical properties, such as melting points and solubility.
  • Enantiopure synthesis is achieved via chiral resolution or asymmetric catalysis. A 2012 study by Sato et al. reported a radical translocation/cyclization method yielding >98% enantiomeric excess (ee) for related azabicycles.

The table below contrasts key stereoisomers:

Isomer CAS Number Purity Application
(1S,2S,4R) 918411-46-8 95% Peptide synthesis
rac-(1S,2R,4R) 748159-81-1 >95% Pharmacological studies

Properties

IUPAC Name

(1S,2S,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRXGVDCVQVPV-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743275
Record name (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918411-46-8, 711082-67-6
Record name (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with suitably functionalized cyclohexanone or cyclopentane derivatives, which undergo transformations to introduce nitrogen and carboxyl groups. For example, trans-methoxycyclohexanone derivatives have been used as precursors for the bicyclic system through a sequence involving reduction, mesylation, and intramolecular nucleophilic substitution to form the azabicyclic ring system.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Diels-Alder reaction Methyl 2-benzamidoacrylate + Danishefsky’s diene, hydroquinone inhibitor, 1:1 ratio Formation of cyclohexanone intermediate ~70%
2 Stereoselective reduction L-Selectride®, THF, -78°C Reduction of ketone to trans-alcohol Quantitative
3 Mesylation Methanesulfonyl chloride, triethylamine, CH2Cl2, 35°C Conversion of alcohol to mesylate 35%
4 Intramolecular nucleophilic displacement tBuOK, THF, -78°C to room temp Cyclization to 7-azabicyclo[2.2.1]heptane core 76% (over 2 steps)
5 Boc protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Protection of nitrogen as Boc derivative High yield (typically >90%)
6 Hydrolysis Acidic hydrolysis (e.g., 12N HCl, 120°C) Conversion of ester to carboxylic acid 95%

Key Reaction Details

  • Diels-Alder Reaction: This cycloaddition step creates the bicyclic framework with control over stereochemistry. The use of hydroquinone prevents polymerization, improving yield.

  • Stereoselective Reduction: L-Selectride® is employed at low temperature (-78°C) to reduce the ketone selectively to the trans-alcohol, crucial for subsequent cyclization.

  • Mesylation and Cyclization: The alcohol is converted into a good leaving group (mesylate), which undergoes intramolecular nucleophilic substitution facilitated by potassium tert-butoxide to form the azabicyclic ring.

  • Boc Protection: The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected amine, stabilizing the molecule for further manipulations.

  • Hydrolysis: Finally, ester hydrolysis under acidic conditions affords the target carboxylic acid in high yield.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Diels-Alder + Reduction + Mesylation + Cyclization + Boc Protection + Hydrolysis Stepwise, stereoselective, well-established High stereocontrol, good yields, versatile Multi-step, requires low temperature and inert atmosphere
Oxidative bis-hydroxylation (KMnO4, OsO4) Direct introduction of hydroxyl groups for further modification Efficient functionalization, mild conditions Requires careful handling of oxidants, potential overoxidation

Research Findings and Improvements

  • The synthetic route developed by A. Añeza et al. improved yields in key steps such as the Diels-Alder reaction by optimizing reagent ratios and using polymerization inhibitors.
  • The use of L-Selectride® at low temperature ensures excellent stereoselectivity in the reduction step, critical for obtaining the desired (1S,2S,4R) stereochemistry.
  • Boc protection is a standard, high-yielding step that stabilizes the nitrogen functionality for subsequent transformations and purification.
  • Acidic hydrolysis conditions have been optimized to achieve near-quantitative conversion of esters to the target carboxylic acid without racemization.
  • The oxidative bis-hydroxylation method offers an alternative pathway to functionalize the bicyclic scaffold, expanding the scope of derivatives accessible for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

The bicyclic structure of (1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid makes it a valuable scaffold for the development of new pharmaceuticals. Its derivatives have been explored for their potential as:

  • Antiviral Agents : Research indicates that modifications to the azabicyclo framework can enhance antiviral activity against various viruses, including HIV and HCV .
  • Analgesics : The compound has been investigated for its analgesic properties, with some derivatives showing promise in pain management .

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant antiviral activity by inhibiting viral replication in vitro. The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylic acid position significantly influenced potency .

Building Block for Complex Molecules

(1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile building block in organic synthesis:

  • Peptide Synthesis : It can be utilized in the synthesis of peptide analogs due to its stable Boc protecting group which facilitates selective reactions .
  • Heterocyclic Compounds : The compound is employed as a precursor for synthesizing various heterocycles that are essential in drug discovery .

Case Study: Synthesis of Heterocycles

In a notable synthesis project, researchers utilized this compound to create novel heterocyclic compounds that exhibited promising biological activities against cancer cell lines. The synthetic route involved strategic deprotection and cyclization steps that highlighted the compound’s utility as a versatile intermediate .

Material Science Applications

The unique structural properties of (1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have also led to its exploration in material science:

Polymer Chemistry

Research has indicated that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntiviral agents, analgesics
Organic SynthesisBuilding block for peptides and heterocycles
Material ScienceEnhancing polymer properties

Mechanism of Action

The mechanism of action of (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected nitrogen can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related bicyclic amino acid derivatives:

Compound Key Structural Features Molecular Weight (g/mol) CAS Number Key Differences
(1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (Target) Boc-protected N, carboxylic acid at C2, (1S,2S,4R) stereochemistry 241.28 1221818-81-0 Reference compound for comparisons.
(1R,2S,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Boc-protected N, carboxylic acid at C2, (1R,2S,4S) stereochemistry 241.28 1260589-42-1 Stereoisomer; altered spatial arrangement affects receptor binding .
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Boc-protected N, ketone at C2 (instead of carboxylic acid) 227.26 Not specified Oxo group increases polarity but reduces stability under acidic conditions .
Methyl (1S,2R,4R)-7-Boc-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate Boc-protected N, ester groups at C1 and C2, methoxycarbonylmethyl substituent 341.38 Not specified Esterification enhances lipophilicity; substituent mimics glutamic acid side chain .
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Unprotected N, carboxylic acid at C1, hydrochloride salt 173.63 Not specified Lack of Boc group increases solubility in water but reduces stability .
(1R,2R,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Boc-protected N, carboxylic acid at C2, (1R,2R,4S) stereochemistry 241.28 918411-43-5 Mirror-image stereochemistry may alter enzymatic recognition .

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The (1S,2S,4R) configuration of the target compound induces a unique pyramidal geometry at the amide nitrogen, enhancing hydrogen-bonding capabilities compared to unstrained analogs .
  • Stereoisomers like (1R,2S,4S) and (1R,2R,4S) exhibit distinct crystallographic packing and solubility profiles due to altered intermolecular interactions .

Functional Group Modifications :

  • Replacement of the carboxylic acid with a ketone (e.g., 2-oxo derivatives) reduces acidity and increases electrophilicity, making such compounds prone to nucleophilic attacks .
  • Esterified derivatives (e.g., methyl esters) show improved membrane permeability but require hydrolysis for biological activity .

Unprotected analogs (e.g., hydrochloride salts) are more water-soluble but less stable .

Biological Relevance: The rigid norbornane skeleton in the target compound mimics proline’s conformational constraints, making it valuable for designing protease-resistant peptides . Substitutions like methoxycarbonylmethyl or thienyl groups (e.g., in ) introduce side-chain diversity, enabling mimicry of natural amino acids (e.g., glutamic acid) .

Biological Activity

(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound characterized by its unique nitrogen-containing structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1221818-81-0

The presence of the tert-butoxycarbonyl (Boc) group plays a critical role in the compound's reactivity and stability during synthetic processes, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have indicated that this compound may influence neurotransmitter systems, particularly through modulation of receptor activity.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • Research indicates that azabicyclic compounds can act as ligands for neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
    • A study demonstrated that derivatives of azabicyclo compounds exhibited selective binding to nicotinic acetylcholine receptors (nAChRs), suggesting a role in modulating cholinergic signaling pathways.
  • Antimicrobial Activity :
    • Preliminary investigations have shown that related compounds possess antimicrobial properties against various bacterial strains.
    • The structural similarity to known antimicrobial agents suggests that this compound may exhibit similar activities.
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis has been conducted to evaluate how modifications in the azabicyclic structure influence biological efficacy.
    • Variations in the Boc group and other substituents have been systematically studied to optimize binding affinity and selectivity for target receptors.

Comparison of Biological Activities

Compound NameStructural FeaturesNotable Activities
This compoundBicyclic structure with a Boc groupPotential neurotransmitter modulation
1-Aminobicyclo[2.2.1]heptaneLacks protective Boc groupNeurotransmitter modulation
3-Hydroxyazabicyclo[3.3.0]octaneHydroxyl substitutionPotential antitumor activity

Safety and Toxicology

The safety profile of this compound indicates potential irritant properties:

  • Hazard Statements :
    • Causes skin irritation (H315)
    • Causes serious eye irritation (H319)

Precautionary measures should be taken when handling this compound to mitigate exposure risks.

Q & A

Q. What are the key strategies for synthesizing (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?

The synthesis typically involves multi-step routes leveraging stereoselective reactions. For example:

  • Oxidative cleavage : A mixture of RuCl₃ and NaIO₄ in acetonitrile/carbon tetrachloride/water oxidizes intermediates to yield carboxylic acids (57% yield after purification) .
  • Transannular alkylation : Key for forming the bicyclic framework, involving β-elimination of silyl ethers followed by cyclization .
  • Chiral resolution : High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers of constrained proline derivatives .

Q. How is stereochemical integrity maintained during synthesis?

Stereocontrol is achieved via:

  • Chiral pool synthesis : Starting from L-serine or L-glutamic acid to preserve stereochemistry .
  • Epimerization protocols : Triethylamine in methanol induces β-endo epimerization, enabling access to otherwise inaccessible stereoisomers .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and eye protection .
  • Respiratory protection : Use P95 or OV/AG/P99 filters for aerosolized particles .
  • Waste disposal : Avoid drainage systems; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How does the bicyclic structure influence amide bond distortion and nitrogen pyramidalization?

The rigid 7-azanorbornane skeleton imposes CNC angle strain , forcing the amide nitrogen into a pyramidal geometry. This distortion reduces resonance stabilization, lowering rotational barriers (e.g., 6.5 kcal/mol for N-nitroso derivatives vs. planar analogs) . X-ray crystallography and DFT calculations confirm non-planar amide bonds in both solid and solution states .

Q. What methodologies quantify amide bond rotational barriers in bicyclic systems?

  • Dynamic NMR spectroscopy : Measures coalescence temperatures for rotamers to calculate activation energies (e.g., ΔG‡ ~12–18 kcal/mol) .
  • Hammett correlations : Link substituent effects (σ⁺ values) to rotational barriers, revealing electronic contributions to pyramidalization .

Q. How can computational models predict substituent effects on bicyclic amide geometry?

  • Bottom-up quantum mechanical strategies : Analyze simplified model systems (e.g., N-benzoyl derivatives) using DFT to extrapolate substituent impacts on allylic and angle strain .
  • Bond model theory : Quantifies electron delocalization (n(N)→π*CO) to correlate with experimental rotational barriers .

Q. How does transannular alkylation enable access to constrained amino acid analogs?

This step forms the bicyclic core via:

Thiolactam sulfide contraction : Generates strained intermediates.

Cyclization : SmI₂-mediated reduction of keto-silyl ethers yields α,β-unsaturated esters, which undergo stereospecific hydrogenation to produce glutamate analogs .

Q. What strategies resolve contradictions in reported synthesis yields?

  • Catalyst optimization : Palladium-bisimidazol-2-ylidene complexes improve cross-coupling yields (e.g., N-heteroaryl derivatives) vs. traditional PtO₂ routes .
  • Purification protocols : Flash chromatography with dichloromethane/ethyl acetate (1:1) enhances recovery of carboxylic acid derivatives .

Key Research Findings

  • The bicyclic framework induces amide non-planarity , enabling unique reactivity in peptidomimetics .
  • Steric and electronic effects from substituents modulate rotational barriers by up to 4.7 kcal/mol .
  • Epimerization protocols expand access to stereoisomers critical for structure-activity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

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